
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin is a chemical compound with the molecular formula C11H14O2. It is a derivative of coumarin, a fragrant organic chemical compound found in many plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of specific catalysts and solvents to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods often include steps for purification and quality control to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4a,5,6,8a-Tetrahydro-4a,7-dimethylcoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: The parent compound, known for its fragrant properties and presence in many plants.
7-Hydroxycoumarin: A hydroxylated derivative with distinct biological activities.
4-Methylcoumarin: A methylated derivative with unique chemical properties.
Uniqueness
Its tetrahydro structure and dimethyl substitution make it distinct from other coumarin derivatives, offering unique opportunities for research and industrial applications .
Eigenschaften
CAS-Nummer |
78267-60-4 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(4aS,8aS)-4a,7-dimethyl-6,8a-dihydro-5H-chromen-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-11(2)6-4-10(12)13-9(11)7-8/h4,6-7,9H,3,5H2,1-2H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
UEXDOXNLZJFAQI-ONGXEEELSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@@](CC1)(C=CC(=O)O2)C |
Kanonische SMILES |
CC1=CC2C(CC1)(C=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



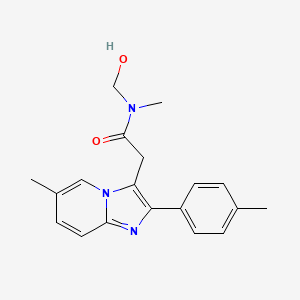
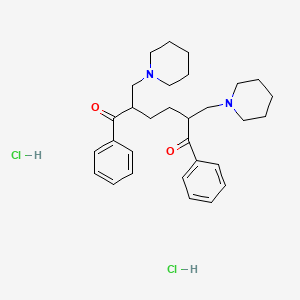
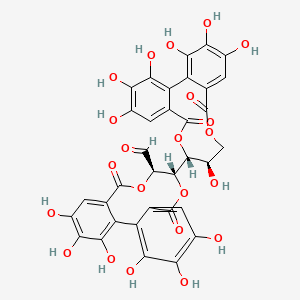
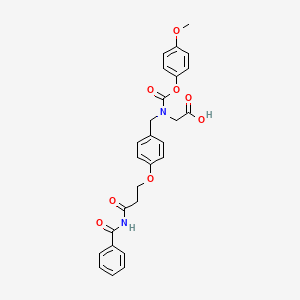
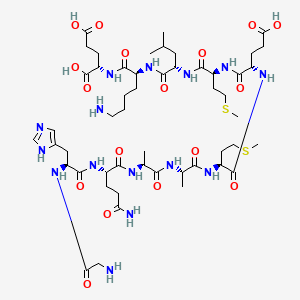
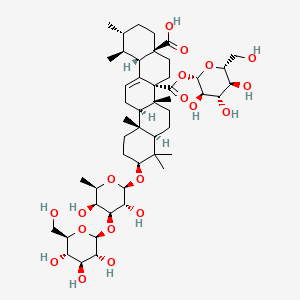

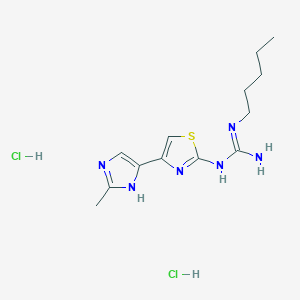
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

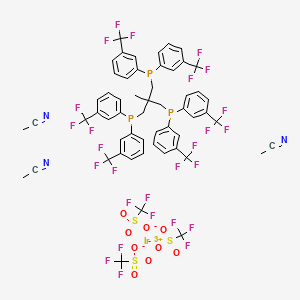
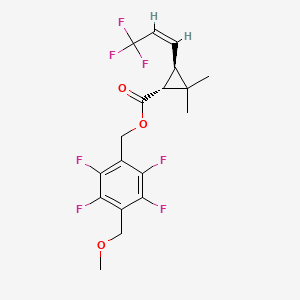
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)
